![molecular formula C13H17N B13258757 1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline](/img/structure/B13258757.png)
1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline is a heterocyclic compound with a unique structure that combines elements of both cyclohexane and isoquinoline
Preparation Methods
The synthesis of 1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Chemical Reactions Analysis
1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline can be compared with other similar compounds, such as:
Isoquinoline: A simpler structure with similar aromatic properties.
Cyclohexane: A non-aromatic counterpart with different chemical reactivity.
Benz[g]isoquinoline: A related compound with additional aromatic rings. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octahydrobenzo[g]isoquinoline |
InChI |
InChI=1S/C13H17N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h7-8,14H,1-6,9H2 |
InChI Key |
VPBJJTJJINLDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(CCNC3)C=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13258674.png)
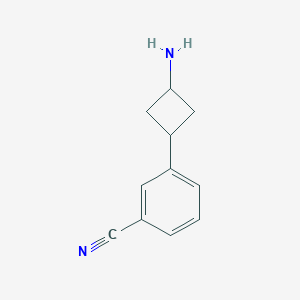
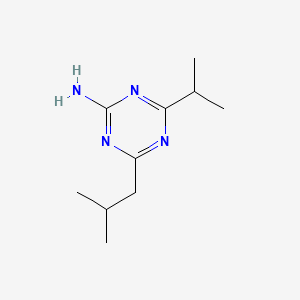
![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13258703.png)
![2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol](/img/structure/B13258711.png)
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13258715.png)

![1-Bromo-2-[(3-methylbutan-2-YL)oxy]cycloheptane](/img/structure/B13258724.png)
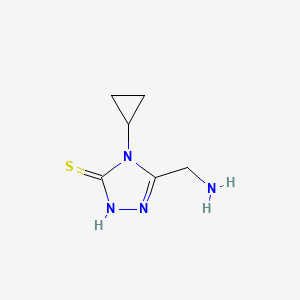
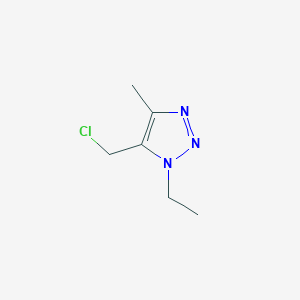
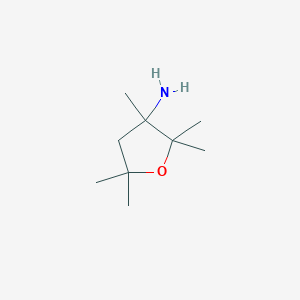
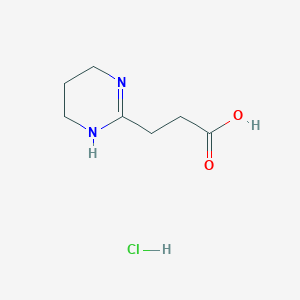
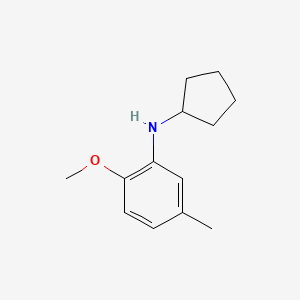
![tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13258747.png)
